molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8

1-Azaspiro[4.5]decane-2,8-dione

Cat. No. B1366401
M. Wt: 167.2 g/mol
InChI Key: YYOZWKYDAIYBRI-UHFFFAOYSA-N
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Description

“1-Azaspiro[4.5]decane-2,8-dione” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis is recognized as an important driver in various inflammatory diseases, and inhibiting RIPK1 has shown therapeutic potential in many human diseases .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of the Application : New 1-thia-azaspiro [4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The anticancer activity of these synthesized compounds was studied against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
  • Methods of Application : The thioglycoside derivatives of the synthesized (1,3,4-thiadiazole)thiaazaspiro [4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
  • Results or Outcomes : A number of compounds showed moderate to high inhibition activities .

RIPK1 Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry, Biochemistry .
  • Summary of the Application : A series of 2,8-diazaspiro [4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors . RIPK1 is a key protein in necroptosis, a form of programmed lytic cell death, and its inhibition has shown therapeutic potential in many human diseases .
  • Methods of Application : A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified the series of 2,8-diazaspiro [4.5]decan-1-one derivatives .
  • Results or Outcomes : Among the series, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC 50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-diones

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione has been developed . The proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
  • Methods of Application : The reactions described in the study proceed readily, with high yields and no further purification .
  • Results or Outcomes : The proposed method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones .

Antitumor Activity of 1-Oxa-4-Azaspiro Derivatives

  • Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of the Application : In vitro antitumor activities of 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones against cancer cell lines .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Spirocyclotriphosphazenes

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 1,4-Dioxa-8-azaspiro [4.5]decane was used in the synthesis of 1,4-dioxa-8-azaspiro [4,5] deca spirocyclotriphosphazenes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Inhibition of Necroptosis

  • Scientific Field : Medicinal Chemistry, Biochemistry .
  • Summary of the Application : A Triazaspirane Derivative, N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine (Atiprimod), was identified as an inhibitor of necroptosis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Future Directions

The future directions for the study of “1-Azaspiro[4.5]decane-2,8-dione” could involve further structural optimization to develop more potent RIPK1 inhibitors . Additionally, it could involve further investigation of its potential therapeutic applications in various inflammatory diseases .

properties

IUPAC Name

1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOZWKYDAIYBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465012
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decane-2,8-dione

CAS RN

749861-03-8
Record name 1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azaspiro[4.5]-decane-2,8-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one (prepared according to J. Org. Chem. 2004, 69, 2755) (500 mg, 2.4 mmol) in THF (7 mL) was treated with 1M aqueous HCl (7 mL) and the resulting mixture stirred at ambient temperature for 20 hours. The reaction mixture was quenched with 1M aqueous NaOH (7 mL) and the mixture concentrated under vacuum. The resulting solid was purified by column chromatography on silica gel (gradient: DCM then 2 to 10% methanol in ethyl acetate) to afford 398 mg (quant.) of 1-aza-spiro[4.5]decane-2,8-dione. LCMS (Method B, ESI): RT=1.63 min, 168; 1H NMR (400 MHz, CDCl3) δ: 3.95 (s, 1H), 3.77-3.71 (m, 1H), 2.46-2.44 (m, 3H), 2.05-2.03 (m, 3H), 1.81-1.65 (m, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decane-2,8-dione
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1-Azaspiro[4.5]decane-2,8-dione
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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